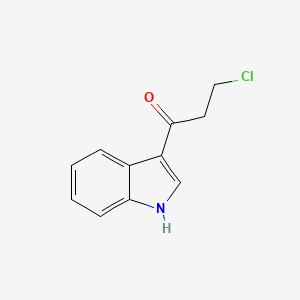

3-Chloro-1-(1H-indol-3-YL)propan-1-one

Descripción general

Descripción

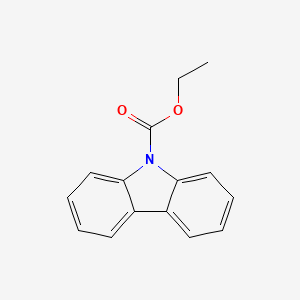

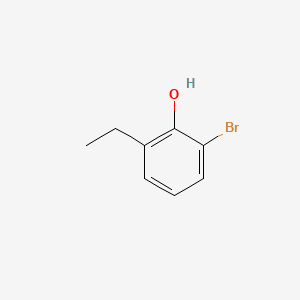

The compound “3-Chloro-1-(1H-indol-3-YL)propan-1-one” is likely to be a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the chlorine atom and the ketone functional group may significantly alter the properties of the basic indole structure.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indole ring attached to a three-carbon chain bearing a chlorine atom and a ketone functional group . The exact structure would depend on the positions of these substituents on the chain.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich indole ring, the electronegative chlorine atom, and the polar carbonyl group. It could potentially undergo a variety of chemical reactions, including but not limited to nucleophilic substitution reactions, addition reactions at the carbonyl group, and electrophilic aromatic substitution reactions on the indole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a polar carbonyl group and a potentially polarizable chlorine atom could result in higher melting and boiling points compared to nonpolar compounds of similar size .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-Chloro-1-(1H-indol-3-YL)propan-1-one” can be used in the synthesis of indole derivatives . These derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Construction of Enol Triflates

The compound can be used in the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones . This process assists in the total synthesis of desired natural alkaloids .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound “3-Chloro-1-(1H-indol-3-YL)propan-1-one” can be used to synthesize these indole derivatives .

In Vitro Cytotoxicity Study

The compound has been used in in vitro cytotoxicity studies against different cancer cell lines . These include ACHN (human kidney adenocarcinoma), Panc1 (pancreatic), Calu1 (lung), H460 (non-small cell lung), HCT116 (human colon cancer cell), and MCF10A (normal breast epithelium) .

Synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide Derivatives

The compound “3-Chloro-1-(1H-indol-3-YL)propan-1-one” can be used in the synthesis of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives . These derivatives have been evaluated for their antimicrobial and antitubercular activities .

Mecanismo De Acción

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. Indole derivatives are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXWMCCLVVKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625247 | |

| Record name | 3-Chloro-1-(1H-indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(1H-indol-3-YL)propan-1-one | |

CAS RN |

24955-86-0 | |

| Record name | 3-Chloro-1-(1H-indol-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

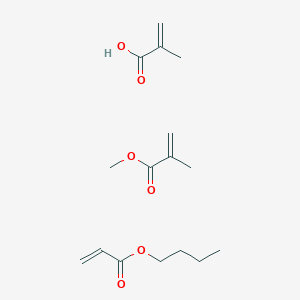

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)

![5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B3349977.png)

![1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one](/img/structure/B3349996.png)

![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B3350008.png)

![2-(1-Chloroethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3350030.png)